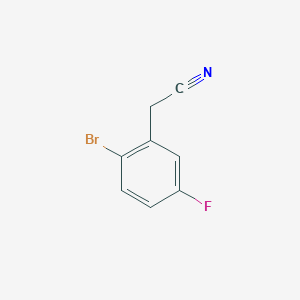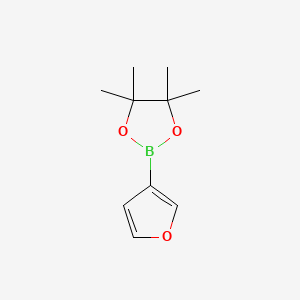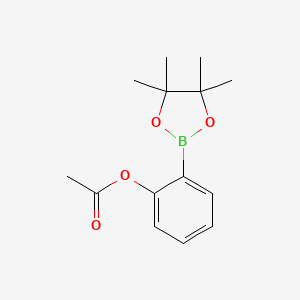
tert-Butyl pentafluoropropionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of tert-butyl-containing compounds can involve various methods. For instance, tert-butyl hypofluorite can be synthesized by reacting elemental fluorine with tert-butyl alcohol in the presence of a solvent such as propionitrile or acetonitrile . Similarly, tert-butyl-substituted alumoxanes are prepared through the hydrolysis of Al(tBu)3 . These methods highlight the reactivity of tert-butyl groups and their utility in synthesizing fluorine-containing compounds.
Molecular Structure Analysis
The molecular structure of tert-butyl-containing compounds is significantly influenced by the bulky tert-butyl group. This steric bulk can affect the overall shape and reactivity of the molecule. For example, the tert-butyl group in tert-butyl hypofluorite is sterically crowded, which influences its addition reactions with olefins . The tert-butyl group can also act as a powerful chiral directing group in the synthesis of enantioenriched amines .
Chemical Reactions Analysis
tert-Butyl groups participate in various chemical reactions. In the case of tert-butyl hypofluorite, despite steric hindrance, it can add to olefins to form β-fluoro-tert-butoxy compounds . The tert-butyl group can also activate imines for the addition of nucleophiles and can be cleaved after nucleophilic addition . Furthermore, tert-butyl-substituted phenylsulfur trifluorides exhibit diverse fluorination capabilities, including deoxofluoro-arylsulfinylation with high stereoselectivity .
Physical and Chemical Properties Analysis
The physical properties of tert-butyl-containing compounds, such as tert-butyl hypofluorite, include a melting point around -94°C and an extrapolated boiling point of about +40°C . The chemical properties are influenced by the presence of fluorine atoms, which can impart high electronegativity and the ability to stabilize negative charges. The tert-butyl group itself contributes to the hydrolytic stability of the compounds, as seen in tert-butylpentafluorophenylmethylchlorosilane, which forms hydrolytically stable derivatives .
Aplicaciones Científicas De Investigación
-
Scientific Field: Organic Light Emitting Diodes (OLED)
- Application : Tert-butyl substituted acridan and perfluorobiphenyl derivatives were used as sky-blue OLED emitters .
- Methods : These compounds were designed and synthesized to exhibit thermally activated delayed fluorescence (TADF), aggregation induced emission enhancement, and color-changing properties .
- Results : The best organic light-emitting diode using these compounds had a low turn-on voltage of 3 V and a maximum current, power, and external quantum efficiency of 22.7 cd A −1, 30.8 lm W −1, and 16.3%, respectively .
-
Scientific Field: Surface Chemistry
- Application : Tert-butyl groups were used to modulate the self-assembly behavior of organic molecules on surfaces .
- Methods : The amount of tert-butyl groups in tetraazaperopyrene derivatives was controlled by stepwise annealing on Ag (111), which led to the evolution of different supramolecular self-assemblies .
- Results : The formation of a honeycomb network structure was attributed to van der Waals interactions, N–Ag–N coordination bonds, and weak C–H⋯N hydrogen bonds .
-
Scientific Field: Fluorine-19 Magnetic Resonance Imaging
- Application : Perfluoro-tert-butanol (PFTB), which contains nine equivalent 19F and a modifiable hydroxyl group, has been used as a valuable building block for high performance 19F MRI agents .
- Methods : The development and application of PFTB-based 19F MRI agents involve strategies to improve their sensitivity and physicochemical and biological properties .
- Results : As a versatile quantification and tracking technology, 19F MRI provides quantitative “hot-spot” images without ionizing radiation, tissue depth limit, and background interference .
-
Scientific Field: Biopharmaceutical Formulation
- Application : Tert-butyl alcohol has been investigated for its interactions with two model proteins, lactate dehydrogenase and myoglobin, and various excipients in biopharmaceutical formulations .
- Methods : The study involved the analysis of the interactions between the proteins and excipients in the presence of tert-butyl alcohol .
- Results : The results of this study could provide insights into the formulation of biopharmaceuticals .
-
Scientific Field: Organic Synthesis
- Application : The interaction of octafluorotoluene and pentafluorobenzonitrile with tert-butylamine, followed by the oxidation of the formed tert-butylanilines with meta-chloroperoxybenzoic acid led to functionalized perfluorinated phenyl tert-butyl nitroxides .
- Methods : This process involved aromatic nucleophilic substitution and the formation of nitroxides .
- Results : The synthesized compounds were tested and found to have unique properties, such as aggregation induced delayed fluorescence .
-
Scientific Field: Pharmaceutical Formulation
- Application : The use of tert-butyl alcohol for the lyophilization of pharmaceuticals has seen an uptick over the past years .
- Methods : Its advantages include increased solubility of hydrophobic drugs, enhanced product stability, shorter reconstitution time, and decreased processing time .
- Results : This has led to improvements in the formulation of various pharmaceuticals .
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl 2,2,3,3,3-pentafluoropropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F5O2/c1-5(2,3)14-4(13)6(8,9)7(10,11)12/h1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXVHVXDRVVEGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C(F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378469 |
Source


|
| Record name | tert-Butyl pentafluoropropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl pentafluoropropionate | |
CAS RN |
55258-28-1 |
Source


|
| Record name | tert-Butyl pentafluoropropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile](/img/structure/B1272613.png)
![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}butanoic acid](/img/structure/B1272616.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-hydroxyethyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B1272621.png)
![2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetonitrile](/img/structure/B1272624.png)
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-methoxyphenyl)acetonitrile](/img/structure/B1272625.png)

![Tert-butyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate](/img/structure/B1272635.png)



